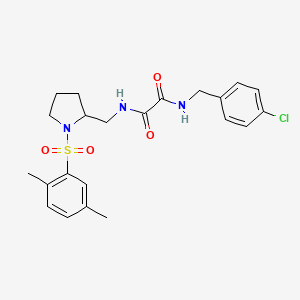
N1-(4-clorobencil)-N2-((1-((2,5-dimetilfenil)sulfonil)pirrolidin-2-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O4S and its molecular weight is 463.98. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados de este compuesto indol y evaluado sus propiedades antivirales. Por ejemplo:
Actividad antiviral
Potencial antiinflamatorio
En resumen, la N1-(4-clorobencil)-N2-((1-((2,5-dimetilfenil)sulfonil)pirrolidin-2-il)metil)oxalamida es prometedora en varios campos, y la investigación adicional puede desbloquear su potencial terapéutico. Tenga en cuenta que esta descripción general proporciona una visión general de sus aplicaciones, y se justifican investigaciones más profundas . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊
Actividad Biológica
N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Chlorobenzyl group : Provides hydrophobic interactions that may enhance binding affinity to biological targets.
- Pyrrolidine moiety : Imparts conformational flexibility, which is crucial for interacting with enzyme active sites.
- Oxalamide backbone : Known for its ability to form hydrogen bonds, enhancing solubility and bioavailability.
N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it could potentially interfere with metabolic enzymes or signaling pathways related to cancer cell proliferation.
- Receptor Modulation : By binding to certain receptors, it may modulate their activity, leading to altered cellular responses.
- Induction of Apoptosis : There is evidence suggesting that compounds with similar structures can induce programmed cell death in malignant cells, making them candidates for anticancer therapies.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. For example:
- A study demonstrated that similar oxalamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Enzyme Interaction Studies
In vitro studies have indicated that N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide interacts with specific enzymes:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| DVL1 PDZ Domain | 0.49 ± 0.11 | Selective inhibition of WNT signaling |
| Metabolic Enzyme A | 7.1 ± 0.6 | Inhibition leading to reduced proliferation |
| Metabolic Enzyme B | TBD | Further studies required |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the molecular structure can enhance biological activity:
- Substituent Variations : Changing the substituents on the benzene ring has been shown to significantly affect binding affinity and selectivity towards various biological targets.
- Stereochemistry : The chirality of the pyrrolidine moiety plays a crucial role in determining the efficacy and specificity of the compound's action.
- Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its anticancer effects through synergistic mechanisms.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-15-5-6-16(2)20(12-15)31(29,30)26-11-3-4-19(26)14-25-22(28)21(27)24-13-17-7-9-18(23)10-8-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAOBQVQWZSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














